6-amino-N-[3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)phenyl]pyridine-3-carboxamide

Catalog No.
S548430
CAS No.
371942-69-7
M.F
C25H21N7O3
M. Wt
467.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-amino-N-[3-(6-morpholin-4-yl-8-oxa-3,5,10-triaza...

CAS Number

371942-69-7

Product Name

6-amino-N-[3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)phenyl]pyridine-3-carboxamide

IUPAC Name

6-amino-N-[3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)phenyl]pyridine-3-carboxamide

Molecular Formula

C25H21N7O3

Molecular Weight

467.5 g/mol

InChI

InChI=1S/C25H21N7O3/c26-19-7-6-16(14-28-19)24(33)29-17-4-1-3-15(13-17)22-30-20-18-5-2-8-27-25(18)35-21(20)23(31-22)32-9-11-34-12-10-32/h1-8,13-14H,9-12H2,(H2,26,28)(H,29,33)

InChI Key

YBPIBGNBHHGLEB-UHFFFAOYSA-N

SMILES

C1COCCN1C2=NC(=NC3=C2OC4=C3C=CC=N4)C5=CC(=CC=C5)NC(=O)C6=CN=C(C=C6)N

Solubility

Soluble in DMSO, not in water

Synonyms

6-amino-N-(3-(4-(4-morpholinyl)pyrido(3',2'-4,5)furo(3,2-d)pyrimidin-2-yl)phenyl)-3-pyridinecarboxamide, YM 201636, YM-201636, YM201636

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2OC4=C3C=CC=N4)C5=CC(=CC=C5)NC(=O)C6=CN=C(C=C6)N

Description

The exact mass of the compound 6-Amino-N-[3-[4-(4-morpholinyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenyl]-3-pyridinecarboxamide is 467.17059 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aminopyridines - Supplementary Records. It belongs to the ontological category of aromatic amide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Cancer Research

Specific Scientific Field: Oncology

Summary of the Application: YM201636 has been implicated in various cancers. It has been found to have potent and selective antiproliferative effects in a screen of clinical-stage drugs against B-cell non-Hodgkin lymphoma cell lines .

Methods of Application: The methods of application involve the use of YM201636 in in vitro experiments with B-cell non-Hodgkin lymphoma cell lines.

Results or Outcomes: The results showed that the antiproliferative activity was driven by disruption of late endosome/lysosome function .

Application in Viral Infections

Specific Scientific Field: Virology

Summary of the Application: YM201636 is also involved in the entry of viruses into host cells, including filoviruses such as Ebola virus and coronaviruses such as SARS-CoV-2 .

Methods of Application: Pharmacological inhibition of PIKfyve by YM201636 was shown to suppress trafficking of Ebola virus to its fusion site on endosomes and subsequently the release of the viral genome into the cytoplasm .

Results or Outcomes: Similarly, pharmacological inhibition of PIKfyve by YM201636 impaired SARS-CoV-2 entry into various mammalian cell lines and potently suppressed viral replication .

Application in Neurodegenerative Diseases

Specific Scientific Field: Neurology

Summary of the Application: YM201636 has roles in neurodegenerative diseases. It was found to improve the survival of motor neurons derived from induced pluripotent stem cells from patients with amyotrophic lateral sclerosis .

Methods of Application: The methods of application involve the use of YM201636 in in vitro experiments with motor neurons derived from induced pluripotent stem cells from patients with amyotrophic lateral sclerosis .

Results or Outcomes: The results showed that YM201636 improved the survival of these motor neurons .

Application in Endomembrane Transport

Specific Scientific Field: Cell Biology

Summary of the Application: YM201636 is widely used in research studies to disrupt endomembrane transport .

Methods of Application: The methods of application involve the use of YM201636 in in vitro experiments to disrupt endomembrane transport .

Results or Outcomes: The results showed that YM201636 effectively disrupts endomembrane transport .

Application in Retroviral Budding

Summary of the Application: YM201636 disrupts retroviral budding, suggesting its potential use as an antiretroviral therapeutic .

Methods of Application: The methods of application involve the use of YM201636 in in vitro experiments to disrupt retroviral budding .

Results or Outcomes: The results showed that YM201636 disrupts retroviral budding at 800 nM .

Application in Two-pore Channel Blockade

Specific Scientific Field: Pharmacology

Summary of the Application: YM201636, a PIKfyve inhibitor, potently inhibits PI(3,5)P2-activated human TPC2 with an IC50 of 0.16 μM .

Methods of Application: The methods of application involve the use of YM201636 in in vitro experiments to inhibit PI(3,5)P2-activated human TPC2 .

Results or Outcomes: The results showed that YM201636 effectively inhibits PI(3,5)P2-activated human TPC2 with an IC50 of 0.16 μM .

6-amino-N-[3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)phenyl]pyridine-3-carboxamide is a complex organic compound with a molecular formula of C25H21N7O3 and a molecular weight of 467.50 g/mol. This compound features a unique tricyclic structure that incorporates both nitrogen and oxygen heteroatoms, contributing to its potential biological activity. The presence of the morpholine ring enhances its solubility and bioavailability, making it a candidate for various pharmacological applications.

YM-201636 acts as a potential inhibitor of cyclin-dependent kinases (CDKs) []. CDKs are enzymes crucial for cell cycle progression. Inhibiting CDKs can disrupt uncontrolled cell division, a hallmark of cancer.

The exact mechanism of YM-201636's interaction with CDKs is not fully elucidated. However, research suggests it might bind to the ATP-binding pocket of CDKs, preventing them from utilizing ATP, a necessary energy source for their activity [].

Typical of amides and aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions.
  • Acylation: The carboxamide functional group can undergo acylation to form derivatives.
  • Reduction: The nitrogens in the triazine ring may be reduced under specific conditions, altering the compound's reactivity and properties.

Research indicates that 6-amino-N-[3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)phenyl]pyridine-3-carboxamide exhibits significant biological activity as an inhibitor of phosphoinositide 3-kinase-alpha isoforms. This inhibition is crucial in cancer treatment as it may impede tumor growth and proliferation by affecting cellular signaling pathways related to cell survival and metabolism .

Synthesis of this compound typically involves multi-step organic synthesis techniques:

  • Formation of the Tricyclic Core: The synthesis begins with the construction of the tricyclic system through cyclization reactions involving suitable precursors.
  • Introduction of the Morpholine Ring: Morpholine is introduced via nucleophilic substitution on an appropriate electrophile.
  • Amidation: The final step involves the formation of the amide bond between the amino group and the carboxylic acid derivative.

These methods may vary based on the desired yield and purity of the final product.

The primary applications of 6-amino-N-[3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)phenyl]pyridine-3-carboxamide include:

  • Pharmaceutical Development: As a potential therapeutic agent targeting specific cancer pathways.
  • Research Tool: Useful in biochemical studies for understanding phosphoinositide signaling mechanisms.

Interaction studies have shown that this compound can effectively bind to phosphoinositide 3-kinase-alpha isoforms. These studies typically involve:

  • Binding Affinity Tests: Evaluating how strongly the compound interacts with target proteins.
  • Cell-based Assays: Assessing the biological effects on cancer cell lines to determine efficacy and potential side effects.

Several compounds share structural or functional similarities with 6-amino-N-[3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)phenyl]pyridine-3-carboxamide:

Compound NameStructural FeaturesBiological Activity
Compound ASimilar tricyclic structurePhosphoinositide inhibitor
Compound BContains morpholine ringAnticancer properties
Compound CAromatic amide similar to pyridineEnzyme inhibition

These compounds illustrate various approaches to targeting similar biological pathways while highlighting the unique structural characteristics of 6-amino-N-[3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-y)phenyl]pyridine-3-carboxamide that may confer distinct pharmacological properties.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

467.17058756 g/mol

Monoisotopic Mass

467.17058756 g/mol

Heavy Atom Count

35

Appearance

White to off-white solid powder.

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

6-amino-N-[3-[4-(4-morpholinyl)-2-pyrido[2,3]furo[2,4-b]pyrimidinyl]phenyl]-3-pyridinecarboxamide

Dates

Modify: 2023-08-15
1: Mauthe M, Yu W, Krut O, Krönke M, Götz F, Robenek H, Proikas-Cezanne T. WIPI-1 Positive Autophagosome-Like Vesicles Entrap Pathogenic Staphylococcus aureus for Lysosomal Degradation. Int J Cell Biol. 2012;2012:179207. Epub 2012 Jul 9. PubMed PMID: 22829830; PubMed Central PMCID: PMC3399381.
2: Sbrissa D, Ikonomov OC, Filios C, Delvecchio K, Shisheva A. Functional dissociation between PIKfyve-synthesized PtdIns5P and PtdIns(3,5)P2 by means of the PIKfyve inhibitor YM201636. Am J Physiol Cell Physiol. 2012 May 23. [Epub ahead of print] PubMed PMID: 22621786.
3: Seebohm G, Neumann S, Theiss C, Novkovic T, Hill EV, Tavaré JM, Lang F, Hollmann M, Manahan-Vaughan D, Strutz-Seebohm N. Identification of a novel signaling pathway and its relevance for GluA1 recycling. PLoS One. 2012;7(3):e33889. Epub 2012 Mar 21. PubMed PMID: 22470488; PubMed Central PMCID: PMC3309939.
4: Dukes JD, Whitley P, Chalmers AD. The PIKfyve inhibitor YM201636 blocks the continuous recycling of the tight junction proteins claudin-1 and claudin-2 in MDCK cells. PLoS One. 2012;7(3):e28659. Epub 2012 Mar 1. PubMed PMID: 22396724; PubMed Central PMCID: PMC3291620.
5: Vaccari I, Dina G, Tronchère H, Kaufman E, Chicanne G, Cerri F, Wrabetz L, Payrastre B, Quattrini A, Weisman LS, Meisler MH, Bolino A. Genetic interaction between MTMR2 and FIG4 phospholipid phosphatases involved in Charcot-Marie-Tooth neuropathies. PLoS Genet. 2011 Oct;7(10):e1002319. Epub 2011 Oct 20. PubMed PMID: 22028665; PubMed Central PMCID: PMC3197679.
6: Dupuis-Coronas S, Lagarrigue F, Ramel D, Chicanne G, Saland E, Gaits-Iacovoni F, Payrastre B, Tronchère H. The nucleophosmin-anaplastic lymphoma kinase oncogene interacts, activates, and uses the kinase PIKfyve to increase invasiveness. J Biol Chem. 2011 Sep 16;286(37):32105-14. Epub 2011 Jul 7. PubMed PMID: 21737449; PubMed Central PMCID: PMC3173219.
7: Fernandes F, Chen K, Ehrlich LS, Jin J, Chen MH, Medina GN, Symons M, Montelaro R, Donaldson J, Tjandra N, Carter CA. Phosphoinositides direct equine infectious anemia virus gag trafficking and release. Traffic. 2011 Apr;12(4):438-51. doi: 10.1111/j.1600-0854.2010.01153.x. Epub 2011 Feb 1. PubMed PMID: 21176037; PubMed Central PMCID: PMC3064743.
8: Kerr MC, Wang JT, Castro NA, Hamilton NA, Town L, Brown DL, Meunier FA, Brown NF, Stow JL, Teasdale RD. Inhibition of the PtdIns(5) kinase PIKfyve disrupts intracellular replication of Salmonella. EMBO J. 2010 Apr 21;29(8):1331-47. Epub 2010 Mar 18. PubMed PMID: 20300065; PubMed Central PMCID: PMC2868569.
9: Ikonomov OC, Sbrissa D, Shisheva A. YM201636, an inhibitor of retroviral budding and PIKfyve-catalyzed PtdIns(3,5)P2 synthesis, halts glucose entry by insulin in adipocytes. Biochem Biophys Res Commun. 2009 May 8;382(3):566-70. Epub 2009 Mar 14. PubMed PMID: 19289105.
10: Jefferies HB, Cooke FT, Jat P, Boucheron C, Koizumi T, Hayakawa M, Kaizawa H, Ohishi T, Workman P, Waterfield MD, Parker PJ. A selective PIKfyve inhibitor blocks PtdIns(3,5)P(2) production and disrupts endomembrane transport and retroviral budding. EMBO Rep. 2008 Feb;9(2):164-70. Epub 2008 Jan 11. PubMed PMID: 18188180; PubMed Central PMCID: PMC2246419.

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